molecular formula C11H17NO3 B13313151 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13313151
M. Wt: 211.26 g/mol
InChI Key: LLNFMWCMBKSYJE-UHFFFAOYSA-N
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Description

2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound of interest in chemical and biochemical research. This molecule features both a 1,3-diol and an amine functional group, a combination found in useful buffers like Tris (tris(hydroxymethyl)aminomethane) and 2-Amino-2-methyl-1,3-propanediol (AMPD) . These structural motifs suggest potential application as a ligand in coordination chemistry or as a building block for the synthesis of more complex molecules, such as Schiff base ligands, which are known to form stable complexes with various metal ions . The presence of the hydroxymethyl and amino groups makes this compound and its analogs valuable in organic synthesis. For instance, similar structures are utilized in creating photochromic or thermochromic materials and are investigated for their enzymatic inhibition properties . Researchers may explore its utility in developing new buffer systems, synthetic intermediates, or as a scaffold in medicinal chemistry. This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human or veterinary application.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-11(7-13,8-14)12-6-9-3-2-4-10(15)5-9/h2-5,12-15H,6-8H2,1H3

InChI Key

LLNFMWCMBKSYJE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-hydroxybenzylamine with 2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Acetal Formation

The propane-1,3-diol moiety can undergo acetal formation with ketones or aldehydes under acidic conditions. This reaction is analogous to the synthesis of 2,2-dimethyl-1,3-dioxan-5-yl compounds using PTSA as a catalyst .

Reaction TypeConditionsYieldKey Observations
Acetal FormationPTSA (p-toluenesulfonic acid) in THF, 20°C, 2–60 hours44–99%Formation of cyclic acetals with ketones/aldehydes .

Protection/Deprotection of Hydroxyl Groups

The propane-1,3-diol groups may undergo protection via acetal formation (as above) or deprotection under acidic/basic conditions. For example, in similar systems, triethylamine is used to neutralize acid catalysts post-reaction .

Example :

  • Protection : Reaction with acetone dimethyl acetal and PTSA in THF yields protected diols .

  • Deprotection : Acidic hydrolysis (e.g., HCl) would regenerate the diol.

Amination Reactions

The amino group in the molecule can participate in alkylation, acylation, or nucleophilic substitution. For instance, in 2-amino-2-methyl-1,3-propanediol (AMPD), the amino group reacts with electrophiles under basic conditions .

Reaction TypeReagentsProducts
AlkylationAlkyl halides (e.g., CH₃I) in presence of base (e.g., K₂CO₃)N-alkylated derivatives
AcylationAcyl chlorides (e.g., AcCl) in presence of base (e.g., Et₃N)N-acylated derivatives

Phenolic Reactions

The 3-hydroxyphenyl group may undergo:

  • O-alkylation : Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis).

  • Nitration : Electrophilic substitution at the phenolic aromatic ring.

  • Coupling : Cross-coupling reactions (e.g., Suzuki coupling) if a leaving group is introduced.

Degradation Pathways

The compound’s stability under atmospheric or environmental conditions can be inferred from studies on similar aminodiol systems. For example, 2-amino-2-methyl-1-propanol undergoes OH radical-initiated degradation to form aldehydes and other intermediates .

Degradation PathwayKey Products
OH Radical AttackAldehydes (e.g., 2-amino-2-methylpropanal), nitrosation intermediates

Synthetic Routes

While no direct synthesis for the target compound is reported, strategies can be derived from related systems:

  • Condensation : Reaction of 2-methylpropane-1,3-diol with 3-hydroxybenzaldehyde and ammonia to form the amino linkage .

  • Protection/Deprotection : Use of PTSA-catalyzed acetal formation to protect the diol during synthesis .

Table 1: Reaction Conditions for Analogous Compounds

ReactionCatalyst/ReagentSolventTemperatureYieldSource
Acetal FormationPTSATHF20°C44–99%
HydrogenationRhodium-diphosphine catalyst

Table 2: Functional Group Reactivity

Functional GroupLikely ReactionsExample Products
Propane-1,3-diolAcetal formation, protection/deprotectionCyclic acetals, diols
Amino GroupAlkylation, acylationN-alkyl/acyl derivatives
3-HydroxyphenylO-alkylation, nitrationEthers, nitrated phenols

Scientific Research Applications

2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several phenylpropanoid derivatives, lignan analogs, and corrosion inhibitors. Below is a systematic comparison based on substituents, functional groups, and reported activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Features Reported Activities/Sources
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol - 3-Hydroxyphenylmethylamino
- 2-Methyl
- 1,3-Diol
Polar, hydrogen-bonding capacity Potential corrosion inhibitor (analogous to )
2-(4-Hydroxyphenyl)propane-1,3-diol - 4-Hydroxyphenyl
- 1,3-Diol
Simpler phenylpropanoid Isolated from Taxus cuspidata; no direct bioactivity
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol - 3-Methoxy-4-hydroxyphenyl
- 1,3-Diol
Methoxy enhances lipophilicity Found in Juniperus phoenicea; antioxidant potential inferred
threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol - Bis(4-hydroxy-3-methoxyphenyl)
- 1,3-Diol
Symmetric lignan structure Isolated from Hydnocarpus anthelminthica; no cytotoxicity
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol - Schiff base (imine)
- 2-Methyl
- 1,3-Diol
Enhanced electron delocalization Corrosion inhibitor (97% efficiency in HCl)
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol - Ether linkages
- Methoxy groups
Lignin model compound Degraded by Pseudomonas acidovorans via β-aryl ether cleavage

Key Differentiating Factors

In contrast, methoxy or ether-linked analogs (e.g., lignan derivatives) prioritize oxidative or enzymatic degradation pathways . Schiff base derivatives (e.g., 2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibit superior corrosion inhibition due to delocalized electron systems and stronger adsorption on steel surfaces .

Carbazole-linked diols (e.g., 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) disrupt bacterial membranes, a mechanism absent in the target compound .

Metabolic Pathways: Lignin model compounds with β-aryl ether linkages are metabolized by bacteria via reductive cleavage, yielding phenolic intermediates .

Biological Activity

2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a hydroxyphenyl derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 1554678-21-5 and a molecular formula of C11_{11}H17_{17}NO3_3, exhibits structural features that may confer various pharmacological properties.

  • Molecular Weight : 211.26 g/mol
  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • IUPAC Name : 2-[(3-hydroxyphenyl)methylamino]propane-1,3-diol

The biological activity of this compound is hypothesized to stem from its ability to interact with biological macromolecules through:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with polar residues in proteins.
  • π-π Interactions : The aromatic ring can engage in π-π stacking interactions, which may stabilize interactions with enzyme active sites or receptor binding sites.
  • Ionic Interactions : The amino group can form ionic bonds with negatively charged sites, potentially modulating enzyme activity or receptor function.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that Schiff bases and related compounds often possess significant antimicrobial properties. For instance:

  • Compounds derived from similar structures have demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
  • A related study indicated that certain derivatives inhibited bacterial growth comparable to standard antibiotics like ampicillin .

Anticancer Potential

The hydroxyphenyl moiety is associated with various anticancer activities:

  • Research on structurally related compounds has revealed cytotoxic effects against leukemia cell lines and other cancer types .
  • The interaction of these compounds with DNA and their ability to induce apoptosis in cancer cells are areas of ongoing investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of Schiff bases found that derivatives similar to our compound exhibited promising activity against clinical isolates of S. aureus and E. coli, suggesting potential therapeutic applications in treating infections .
  • Anticancer Activity : Another investigation into the anticancer properties of phenolic compounds indicated that the presence of hydroxyl groups significantly enhanced the cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-Amino-2-methyl-1,3-propanediolLacks hydroxyphenyl groupLimited antimicrobial activity
2-Amino-2-hydroxymethyl-1,3-propanediolHydroxymethyl instead of hydroxyphenylModerate cytotoxicity
This compoundHydroxyphenyl group enhances interactionsPromising antimicrobial and anticancer activity

Q & A

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

  • Methodological Answer : Conduct OECD 301B ready biodegradability tests. Use LC-MS/MS to quantify parent compound and metabolites in water/sediment matrices. Model environmental half-lives (DT50_{50}) with EPI Suite™ software, incorporating hydrolysis and photolysis rates .

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